Product packaging for Rel-(3S,4R)-3-methylpiperidine-3,4-diol(Cat. No.:)

Rel-(3S,4R)-3-methylpiperidine-3,4-diol

Cat. No.: B12992526
M. Wt: 131.17 g/mol
InChI Key: HYKBZZUNSZBYCZ-RITPCOANSA-N
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Description

Rel-(3S,4R)-3-methylpiperidine-3,4-diol is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmacological research. With the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol, this compound features a defined stereochemistry that makes it a valuable intermediate for the synthesis of more complex molecules . Piperidine scaffolds are fundamental building blocks in drug discovery, often explored for their potential to interact with biological targets such as muscarinic receptors . Research into muscarinic agonists and antagonists is critical for developing potential therapeutic applications for disorders of the central nervous system, like Alzheimer's disease, as well as for cardiovascular, gastrointestinal, and urinary conditions . As a diol-containing chiral building block, this compound offers researchers a versatile starting material for structure-activity relationship (SAR) studies and the creation of novel chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B12992526 Rel-(3S,4R)-3-methylpiperidine-3,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,4R)-3-methylpiperidine-3,4-diol

InChI

InChI=1S/C6H13NO2/c1-6(9)4-7-3-2-5(6)8/h5,7-9H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

HYKBZZUNSZBYCZ-RITPCOANSA-N

Isomeric SMILES

C[C@@]1(CNCC[C@H]1O)O

Canonical SMILES

CC1(CNCCC1O)O

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Rel 3s,4r 3 Methylpiperidine 3,4 Diol

Advanced Spectroscopic Techniques for Piperidine (B6355638) Diols

Spectroscopic methods provide a powerful, non-destructive means to probe the intricate structural details of molecules in solution. For complex heterocyclic structures like piperidine diols, a combination of advanced spectroscopic techniques is often required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of piperidine diols. researchgate.net The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum allow for the assignment of each proton in the molecule. For the piperidine ring, protons can exist in either axial or equatorial positions, which typically have distinct chemical shifts and coupling constants, providing insight into the ring's conformation. chemicalbook.comchemicalbook.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Piperidine Ring

Atom Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
C2-H (axial/equatorial) 2.5 - 3.1 45 - 55
C3-H 1.4 - 2.0 30 - 45
C4-H 3.5 - 4.0 65 - 75
C5-H (axial/equatorial) 1.4 - 1.9 25 - 35
C6-H (axial/equatorial) 2.5 - 3.1 45 - 55
N-H or N-CH₃ 1.5 - 3.0 (variable) 35 - 45 (for N-CH₃)
C3-CH₃ 0.8 - 1.2 15 - 25

Note: These are generalized ranges. Actual values for Rel-(3S,4R)-3-methylpiperidine-3,4-diol would depend on the solvent and specific conformation.

While standard NMR can define relative stereochemistry, determining the absolute configuration often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). One powerful technique involves using a chiral reagent that induces magnetic anisotropy, causing differential shielding or deshielding of nearby protons in the two enantiomers.

This method converts a pair of enantiomers into a pair of diastereomers by reaction with a chiral agent. These diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral centers in the resulting diastereomeric complexes, the absolute configuration can be assigned, often based on established empirical models for the specific CDA used. This approach is a practical alternative to X-ray crystallography, especially for non-crystalline materials. researchgate.net

Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis. NMR spectroscopy offers a reliable method for this analysis. The most common approach involves using a chiral solvating or derivatizing agent to convert the enantiomeric mixture into a mixture of diastereomers, which will exhibit separate, quantifiable signals in the NMR spectrum. researchgate.netresearchgate.netbham.ac.uknih.gov The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the ee. bham.ac.uk

While ¹H NMR is most frequently used for this purpose, other nuclei can also be employed. Tritium (B154650) (³H) NMR, although less common due to the radioactive nature of the isotope, is a viable technique. nih.govnanalysis.com Like protons, tritium is NMR-active (spin I=1/2) and its chemical shifts are nearly identical to proton chemical shifts, allowing for similar structural analysis. researchgate.net For a tritium-labeled compound, a chiral auxiliary would generate diastereomers with distinct ³H NMR signals, which could then be integrated to determine the enantiomeric excess. This specialized technique is particularly useful in radiopharmaceutical analysis where tracking the position and quantity of a tritium label is required. nih.gov

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This provides information about the three-dimensional arrangement of atoms in space.

For determining the absolute configuration of a molecule like this compound, the experimental VCD spectrum is compared with a theoretically predicted spectrum. The theoretical spectrum is calculated using quantum mechanical methods for a specific enantiomer (e.g., the (3S,4R) configuration). A good match between the experimental spectrum and the calculated spectrum for the (3S,4R) enantiomer confirms its absolute configuration. VCD is particularly advantageous as it can be performed on samples in solution and does not require crystallization, making it a versatile tool for the stereochemical analysis of complex natural and synthetic products.

X-ray Crystallography for Precise Structural Confirmation

X-ray crystallography stands as the definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise position of every atom in the molecule can be determined. nih.govresearchgate.netmdpi.commdpi.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous confirmation of the cis or trans relationship between the methyl and hydroxyl groups, the chair conformation of the piperidine ring, and the absolute (S,R) configuration of the chiral centers. nih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state. nih.govmdpi.comed.ac.uk While extremely powerful, this method is contingent upon the ability to grow high-quality single crystals of the target compound.

Single Crystal X-ray Diffraction Analysis of Piperidine Diols and Related Derivatives

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule in the solid state. For piperidine derivatives, X-ray analysis is crucial for establishing the ring conformation (e.g., chair, boat, or twist-boat) and the relative stereochemistry of substituents.

In the study of piperidine diols and their derivatives, X-ray crystallography confirms the spatial arrangement of the hydroxyl and methyl groups attached to the piperidine ring. For instance, in a related compound, 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol, X-ray diffraction analysis revealed that the two hydroxyl groups adopt a cis conformation, with both being in axial positions relative to the piperidine ring. nih.gov The piperidine ring itself typically adopts a chair conformation to minimize steric strain. nih.gov

The crystallographic data obtained from such analyses are comprehensive. A representative example of the type of data generated for a substituted piperidine diol is presented below.

Table 1: Representative Crystal Data and Structure Refinement for a Piperidine Diol Derivative

Parameter Value
Empirical Formula C₁₅H₂₁NO₄S
Formula Weight 311.39
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.583 (5)
b (Å) 5.598 (2)
c (Å) 24.009 (9)
β (°) 102.905 (7)
Volume (ų) 1517.5 (10)
Z 4

Data from a study on 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol, a related piperidine diol derivative. nih.gov

The packing of molecules in the crystal lattice is stabilized by a network of intermolecular interactions, such as hydrogen bonds. In piperidine diols, the hydroxyl groups are key participants in these hydrogen-bonding networks. mdpi.com The analysis of these interactions provides insight into the supramolecular chemistry of the compound. mdpi.com It has been observed in some piperidine derivatives that two different conformers, such as one with an equatorial substituent and another with an axial substituent, can co-exist within the same crystal. nih.govnih.gov

Integration of X-ray and NMR Data for Structural Refinement

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information about the structure and dynamics in solution. The integration of data from both techniques allows for a more complete and refined structural characterization.

The conformation of the piperidine ring and its substituents in solution can be deduced from NMR data, particularly from coupling constants and Nuclear Overhauser Effect (NOE) experiments. researchgate.net For example, the magnitude of proton-proton coupling constants can help determine the dihedral angles between adjacent protons, which is indicative of their axial or equatorial orientation in a chair conformation.

In studies of functionalized piperidines, researchers have successfully used a combination of X-ray crystallography and 2D-NMR to compare the solid-state conformation with its behavior in solution. researchgate.net This correlative approach is powerful for confirming that the conformation observed in the crystal is also the predominant conformation in solution, or for identifying conformational changes that occur upon dissolution. For a Boc-protected piperidine-spiro-hydantoin, it was found that the piperidine ring adopts a similar conformation in both the solid state and in solution. researchgate.net The enantiomeric purity of a related piperidine derivative, (+)-femoxetine, has been determined using NMR spectroscopy in the presence of a chiral solvating agent, Mosher's acid. researchgate.net

Chromatographic Methods for Stereoisomer Analysis

Chromatographic techniques are indispensable for the separation and analysis of stereoisomers. For a compound with multiple chiral centers like 3-methylpiperidine-3,4-diol, which can exist as four stereoisomers, these methods are crucial for both preparative separation and analytical quantification of enantiomeric and diastereomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.com

The selection of the CSP and the mobile phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including piperidine derivatives. nih.govcsic.es

For piperidine derivatives that lack a strong chromophore for UV detection, a pre-column derivatization step can be employed. nih.gov A chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Alternatively, an achiral derivatizing agent containing a chromophore can be used to improve detection sensitivity, with the separation of the derivatized enantiomers performed on a chiral column. nih.gov For example, a method for determining the enantiomeric purity of piperidin-3-amine (B1201142) involved derivatization with p-toluenesulfonyl chloride followed by separation on a Chiralpak AD-H column. nih.gov

The effectiveness of a chiral separation is quantified by the resolution (Rs) between the enantiomer peaks. A baseline separation, which is desired for accurate quantification, is generally achieved with an Rs value of 1.5 or greater.

Table 2: Representative Chiral HPLC Method Parameters for Piperidine Derivatives

Parameter Condition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Typically a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), sometimes with a small amount of an amine modifier (e.g., diethylamine) nih.gov
Flow Rate 0.5 - 1.0 mL/min
Detection UV (if chromophore is present) or after derivatization
Temperature Ambient or controlled (e.g., 25 °C)

These are general conditions and would be optimized for the specific analysis of this compound.

Conformational Analysis and Molecular Dynamics of Rel 3s,4r 3 Methylpiperidine 3,4 Diol

Theoretical and Computational Approaches to Piperidine (B6355638) Diol Conformations

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules. These methods allow for the detailed examination of structures and energies that may be difficult to isolate or study experimentally.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, relative energies of conformers, and thermodynamic properties. nih.govmdpi.com For piperidine derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G**, are employed to optimize the geometry of various possible conformations and calculate their heats of formation and bond dissociation energies. nih.govnih.gov

In the case of Rel-(3S,4R)-3-methylpiperidine-3,4-diol, DFT would be used to model the different possible chair and boat conformations. The calculations would determine the relative stability of conformers, primarily focusing on the axial versus equatorial positioning of the methyl and hydroxyl substituents. The stability is influenced by factors like 1,3-diaxial interactions, where steric clashes between an axial substituent and axial hydrogens on other carbons can increase the molecule's energy, making the conformation less stable. libretexts.org DFT calculations can precisely quantify these energy differences.

Table 1: Hypothetical DFT Energy Calculations for Major Conformers

Conformer3-Methyl Position4-Hydroxyl PositionRelative Energy (kcal/mol)Predicted Stability
Chair 1EquatorialAxial1.2Moderate
Chair 2EquatorialEquatorial0.0Highest
Chair 3AxialEquatorial2.5Low
Chair 4AxialAxial3.8Lowest

Note: Data is illustrative, based on established principles of conformational analysis. Actual values would require specific DFT calculations.

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time, providing a dynamic picture of its conformational behavior. mdpi.com By simulating the molecule in a virtual environment that can include solvent, MD can map the conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. mdpi.comresearchgate.net

For this compound, an MD simulation would start with an optimized structure (often from DFT). Over the course of the simulation (nanoseconds to microseconds), the molecule would explore various conformations by rotating its bonds. This allows for the observation of ring flips between different chair forms and the potential transient adoption of higher-energy boat or twist-boat conformations. rsc.org The resulting trajectory provides information on the population of each conformational state at equilibrium, offering insights into the molecule's flexibility and the predominant structures present under specific conditions. mdpi.com

Ab initio molecular orbital calculations are a class of quantum chemistry methods that derive results directly from theoretical principles without the inclusion of experimental data. nih.gov These "first-principles" calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. While computationally intensive, they provide a high level of accuracy.

For analyzing the conformers of this compound, ab initio methods would be used to calculate the precise energy of each distinct spatial arrangement. nih.gov This allows for a detailed comparison of the stability of conformers, such as the chair conformation with the 3-methyl group in an equatorial position versus an axial one. The calculations would also reveal how electronic effects, such as hydrogen bonding between the 3- and 4-position hydroxyl groups, might influence conformational preference.

The six-membered piperidine ring is not planar. To alleviate ring strain, it puckers into several conformations, the most stable of which is typically the chair form. libretexts.orgias.ac.in In this conformation, all bond angles are close to the ideal tetrahedral angle (109.5°), and hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain.

Substituents on the ring can occupy two types of positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). For monosubstituted rings, the equatorial position is generally favored to avoid steric clashes known as 1,3-diaxial interactions. libretexts.org For a disubstituted piperidine like this compound, the most stable chair conformation will be the one that places the maximum number of bulky groups in the equatorial position. libretexts.org While the chair is the most common, higher-energy conformers like the twist-boat and boat forms can exist in equilibrium and may be relevant in certain chemical environments or as intermediates in the ring-flipping process. ias.ac.inacs.org

Table 2: Key Features of Piperidine Ring Conformations

ConformationRelative EnergyDihedral AnglesKey Strain Feature
ChairLowStaggered (~60°)Minimized torsional and angle strain
Twist-BoatIntermediatePartially eclipsedAvoids flagpole interactions of the boat
BoatHighEclipsed"Flagpole" steric interaction

The Exit Vector Plot (EVP) is a computational analysis tool used to visualize and quantify the three-dimensional shape of a molecule and the spatial orientation of its substituents. An "exit vector" is defined as the vector pointing from the geometric center of the ring to a specific substituent. By plotting these vectors for a collection of different conformers (often generated from an MD simulation), an EVP can reveal the preferred regions of space that substituents occupy.

This analysis can be particularly insightful for understanding how the flexibility of the piperidine ring affects the presentation of its functional groups. For instance, an EVP analysis of this compound could show how the orientation of the hydroxyl groups changes with minor fluctuations in the ring's chair conformation. This information is valuable for predicting how the molecule might interact with other molecules, such as enzyme binding sites. Studies on related fluorinated piperidines have used EVP analysis to assess changes in molecular conformation upon substitution. researchgate.net

Experimental Probes of Conformational Preferences

While computational methods provide theoretical predictions, experimental techniques are essential for validating these models and observing molecular behavior directly. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. researchgate.net By analyzing the coupling constants (J-values) between adjacent protons in the piperidine ring, one can deduce their dihedral angles and thus determine whether substituents are in axial or equatorial positions. nih.gov For this compound, specific 1H-NMR experiments would provide data to confirm the dominant chair conformation and the orientation of its substituents. In cases where a single crystal can be grown, X-ray crystallography offers a definitive picture of the molecule's conformation in the solid state. researchgate.net

Low-Temperature NMR Spectroscopy for Conformational Equilibrium

For a trans-3,4-disubstituted piperidine such as the title compound, two primary chair conformations are possible: one with the substituents in a diequatorial orientation and another with them in a diaxial orientation. The relative energies of these conformers are governed by a combination of steric and stereoelectronic effects.

In the absence of direct experimental data, we can infer the likely conformational equilibrium by examining related systems. For instance, studies on 4-substituted piperidines have shown that the conformational free energies are similar to those of analogous cyclohexanes. However, the presence of the nitrogen atom and the potential for protonation can significantly alter the conformational preference, often stabilizing the axial conformer through electrostatic interactions.

Table 1: Representative 1H NMR Coupling Constants for Axial and Equatorial Protons in Piperidine Ring Systems

ProtonOrientationTypical Coupling Constant (J) Range (Hz)
Hax-HaxDiaxial10 - 13
Hax-HeqAxial-Equatorial2 - 5
Heq-HeqDiequatorial2 - 4

This table presents typical coupling constant ranges observed in piperidine derivatives and is intended for illustrative purposes.

A hypothetical low-temperature 1H NMR experiment on this compound would likely reveal two sets of signals corresponding to the diequatorial and diaxial conformers. The ratio of the integrals of these signals would provide the equilibrium constant (Keq) and allow for the calculation of the Gibbs free energy difference (ΔG°) between the conformers. It is anticipated that the diequatorial conformer would be the major species due to the avoidance of 1,3-diaxial interactions. However, intramolecular hydrogen bonding between the axial hydroxyl groups in the diaxial conformer could provide a stabilizing effect, potentially increasing its population.

Gas Electron Diffraction (GED) Studies of Related Structures

Gas Electron Diffraction (GED) is a technique used to determine the geometric structure of molecules in the gas phase, free from intermolecular interactions that are present in the liquid and solid states. While no specific GED studies on this compound have been reported, data from related piperidine derivatives can provide insights into its likely bond lengths, bond angles, and torsional angles.

GED studies on piperidine itself reveal a chair conformation with C-N bond lengths of approximately 1.47 Å and C-C bond lengths around 1.53 Å. The introduction of substituents will cause distortions in this geometry. For example, studies on methyl-substituted piperidines have shown how the methyl group influences the ring puckering and bond angles.

Table 2: Illustrative Gas Electron Diffraction Data for Piperidine

ParameterValue
r(C-N)1.467 ± 0.002 Å
r(C-C)1.531 ± 0.002 Å
∠CNC111.5 ± 0.5°
∠NCC110.4 ± 0.4°
τ(CNCC)56.8 ± 0.7°

Data presented are for the parent piperidine molecule and serve as a reference.

A GED study of this compound would be complex due to the number of possible conformers and the internal rotational degrees of freedom of the hydroxyl groups. However, it could definitively establish the dominant conformation in the gas phase and provide precise structural parameters, which would be invaluable for benchmarking computational models.

Stereoelectronic Effects and Intramolecular Interactions on Piperidine Diol Conformations

The conformational preference of this compound is not solely determined by classical steric effects. Stereoelectronic interactions, such as hyperconjugation and intramolecular hydrogen bonding, play a crucial role in stabilizing certain conformations.

For the trans-diol, the diequatorial conformer is generally favored to minimize steric strain. In this conformation, the C3-methyl group would also preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C5 and the nitrogen lone pair.

However, the diaxial conformer, while sterically more demanding, can be stabilized by an intramolecular hydrogen bond between the axial hydroxyl group at C4 and the axial hydroxyl group at C3. The strength of this hydrogen bond would depend on the O-H···O distance and the linearity of the interaction, which are constrained by the geometry of the piperidine ring.

Furthermore, stereoelectronic effects involving the nitrogen lone pair can influence the conformational equilibrium. The orientation of the lone pair, whether axial or equatorial, affects its ability to participate in hyperconjugative interactions with anti-periplanar σ* orbitals of adjacent C-C or C-H bonds. In the case of this compound, the presence of electronegative oxygen atoms will influence the electron distribution and the nature of these stereoelectronic interactions.

Advanced Applications in Chemical Biology and Material Science Research Utilizing Piperidine Diols

Chiral Piperidine (B6355638) Diols as Versatile Synthetic Building Blocks in Organic Synthesis

Chiral piperidine diols are highly valued as versatile building blocks in organic synthesis due to the combination of a conformationally defined heterocyclic scaffold and stereochemically rich hydroxyl functional groups. nih.govthieme-connect.com These structural motifs are pivotal in the synthesis of complex natural products and in the generation of small-molecule libraries for drug discovery. The defined stereochemistry of the diol and other substituents on the piperidine ring allows for the precise spatial arrangement of functional groups, a critical factor for achieving specific molecular interactions. nih.gov

Researchers utilize these scaffolds to create "spatially directed libraries," where diverse chemical moieties are systematically positioned in three-dimensional space. nih.gov This is achieved by leveraging the inherent conformational preferences of the six-membered ring. The cis- or trans-relationship of the hydroxyl groups, as well as their orientation (axial or equatorial), provides a rigid framework for appending other chemical entities, leading to molecules with distinct shapes and functionalities. nih.gov

Several synthetic strategies have been developed to access these important chiral building blocks. These routes often focus on controlling the stereochemistry during the formation of the piperidine ring or its subsequent functionalization.

Table 1: Selected Synthetic Approaches to Piperidine Scaffolds

Synthetic Method Description Key Features Reference(s)
Pyridine (B92270) Hydrogenation Reduction of substituted pyridine precursors using transition metal catalysts. A common and direct route to the piperidine core. Stereoselectivity can be a challenge but has been addressed with modern catalysts. nih.gov
Intramolecular Cyclization Cyclization of linear precursors containing an amine and a suitable electrophilic partner. Allows for the construction of the ring with pre-defined stereocenters on the acyclic chain. nih.gov
Multicomponent Reactions One-pot reactions combining three or more starting materials to rapidly build molecular complexity. Highly efficient for generating diverse libraries of piperidine derivatives. nih.gov

| Diastereoselective Synthesis | Methods that control the formation of specific diastereomers, such as transforming a cis-isomer into a trans-isomer. | Crucial for accessing the full range of stereochemically diverse scaffolds for screening. | whiterose.ac.uk |

The resulting chiral piperidine diols serve as key intermediates. For instance, the synthesis of conformationally restricted analogues of bioactive compounds often relies on these scaffolds to mimic the specific three-dimensional structure required for biological activity. mdpi.com By providing a robust and stereochemically defined platform, chiral piperidine diols like Rel-(3S,4R)-3-methylpiperidine-3,4-diol are indispensable tools for chemists exploring new frontiers in medicine and materials.

Design and Application of Chemical Biology Probes Based on Piperidine Scaffolds

The piperidine scaffold is a valuable component in the design of chemical probes for studying biological systems. Its structural and physicochemical properties can be fine-tuned to create probes with high specificity and sensitivity for various biological targets and analytes. rsc.orgnih.gov

Fluorescent probes are essential tools for real-time imaging of biological processes in living cells. The incorporation of a piperidine or a similar piperazine (B1678402) ring into a probe's design can significantly influence its properties, including solubility, cell permeability, and target recognition. rsc.orgresearchgate.net The piperidine moiety can act as a structural linker or as an integral part of the recognition or signaling unit.

In the design of "turn-on" fluorescent probes, the piperidine's nitrogen atom can participate in photophysical processes like photoinduced electron transfer (PeT), which quenches fluorescence in the "off" state. Upon binding to a target analyte, this process is disrupted, leading to a "turn-on" of the fluorescence signal. Furthermore, piperidine-substituted naphthalimides have been synthesized, exhibiting strong positive solvatochromism, where their fluorescence emission changes with solvent polarity, a property that can be exploited for sensing applications, such as detecting water content in solvents. nih.gov

Table 2: Examples of N-Heterocyclic Scaffolds in Fluorescent Probe Design

Probe Type Heterocyclic Scaffold Target/Application Mechanism of Action Reference(s)
H₂S Probe Piperazine Hydrogen Sulfide (H₂S) H₂S-mediated nucleophilic addition to an NBD fluorophore, causing a colorimetric and fluorescent response. rsc.org
Water Sensor Piperidine Water in organic solvents Solvatochromism of a piperidine-substituted 1,8-naphthalimide (B145957) fluorophore. nih.gov
Luminescent Materials Piperidine General Imaging Piperidine analogues used to create red-emitting materials for potential use in biological imaging. researchgate.net

| H₂S Probe | Piperazine | Hydrogen Sulfide (H₂S) | Thiolysis of an NBD group attached to a piperazine-naphthalimide scaffold, leading to fluorescence enhancement. | researchgate.net |

These examples demonstrate the versatility of the piperidine scaffold in creating sophisticated chemical tools for bioimaging and sensing.

The cellular redox environment is a critical indicator of cell health, and probes that can detect changes in redox status are of high interest. While the cyclic diol itself is not typically a redox-active moiety, it can be a key recognition element in probes that respond to redox-active species or redox-related analytes.

A prominent strategy for sensing cyclic 1,2- and 1,3-diols involves the use of boronic acids. nih.gov Boronic acids reversibly bind to diols to form stable cyclic esters, and this interaction can be coupled to a signaling output, such as a change in fluorescence or an electrochemical signal. nih.govmdpi.com This principle allows for the design of probes that can detect diol-containing molecules like carbohydrates.

Conversely, piperidine-like scaffolds can be engineered to be directly responsive to the redox environment. A recent breakthrough involves the use of piperazine-fused cyclic disulfides as highly efficient bioreductive probes. acs.org These probes are activated by cellular reducing agents like thiols. The stereochemistry of the piperazine fusion (cis vs. trans) was found to dramatically alter the probe's specificity for different types of reductants (e.g., vicinal dithiols like thioredoxin vs. monothiols like glutathione). acs.org This highlights how the conformational constraints imposed by the heterocyclic ring directly tune the probe's biological function.

Therefore, a hypothetical advanced probe could integrate these concepts: a piperidine diol scaffold could serve as a recognition element for a boronic acid-based sensor, or a modified piperidine ring could itself be the core of a redox-sensitive reporter group.

Role of Piperidine Diol Scaffolds in Modulating Molecular Properties for Research Applications

The precise three-dimensional structure of a molecule is a key determinant of its function. The this compound scaffold, with its defined stereocenters and substituents, offers a powerful platform for modulating molecular properties through conformational and stereochemical control.

For instance, research on kinase inhibitors has shown that installing methyl groups on a piperidine ring can intentionally alter the ring's conformational equilibrium. acs.org This "conformational locking" into a single, preferred chair form can lead to a significant gain in biological activity by reducing the entropic penalty of binding and presenting the pharmacophore in its optimal geometry for interacting with the target protein. acs.org The presence of substituents like the methyl and diol groups in this compound similarly constrains the ring, forcing it into a preferred conformation and thus defining its molecular shape. This principle is exploited in fragment-based drug discovery, where collections of three-dimensional fragments derived from substituted piperidines are used to explore chemical space more effectively than flat, two-dimensional molecules. whiterose.ac.uk

Stereochemistry is paramount in molecular recognition. The specific arrangement of atoms in space, as defined by chiral centers, determines how a molecule fits into a binding site on a protein or interacts with other chiral molecules. The introduction of chiral piperidine scaffolds is a well-established strategy to enhance biological activity and selectivity. thieme-connect.com

The influence of stereochemistry is highly context-dependent. In some cases, different stereoisomers of a piperidine diol derivative were found to have nearly identical biological effects, suggesting that the specific orientation of the hydroxyl groups was not a critical factor for interaction with the target receptor in that particular system. nih.gov

However, in many other instances, the stereochemistry is crucial. Computational and experimental studies on ligands for the sigma receptor have shown that the piperidine nitrogen and the spatial arrangement of hydrophobic groups, dictated by the ring's stereochemistry, are essential for high-affinity binding. nih.gov The synthesis of conformationally restricted piperidine nucleosides designed to mimic bioactive natural products relies on precise stereochemical control to ensure the nucleobase and hydroxyl groups are oriented correctly. mdpi.com This demonstrates that the specific (3S,4R) configuration of the subject compound is not an arbitrary feature but a critical design element that profoundly influences how the molecule interacts with its biological partners.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
cis-Piperidine-3,4-diol hydrochloride
1,8-naphthalimide
7-nitro-1,2,3-benzoxadiazole (NBD)
Glutathione

Future Directions and Emerging Research Avenues for Rel 3s,4r 3 Methylpiperidine 3,4 Diol

Development of Novel Asymmetric Catalytic Systems for Efficient Piperidine (B6355638) Diol Synthesis

The synthesis of enantiomerically pure substituted piperidines remains a formidable challenge in organic chemistry. nih.gov While numerous methods exist for constructing the piperidine ring, achieving high levels of stereocontrol, particularly for vicinal diol substitution, requires innovative catalytic approaches. Future research in this area will likely concentrate on the following:

Rhodium-Catalyzed Asymmetric Hydrogenation: Building upon the success of rhodium-catalyzed hydrogenation for creating chiral centers in various heterocyclic systems, novel chiral ligands could be designed to facilitate the asymmetric reduction of a suitable pyridinium (B92312) precursor to yield the desired (3S,4R) stereochemistry. The development of ligands that can effectively control the facial selectivity of the hydrogenation of a tetrahydropyridine (B1245486) intermediate will be crucial.

Organocatalytic Approaches: The use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could enable the stereoselective functionalization of piperidine precursors. For instance, an asymmetric aminoxylation or dihydroxylation of a 3-methyl-1,2,3,4-tetrahydropyridine, guided by a chiral catalyst, could be a viable route.

Chemoenzymatic Methods: The integration of enzymatic reactions with traditional chemical synthesis offers a powerful strategy for accessing complex chiral molecules. nih.gov A potential pathway could involve the enzymatic resolution of a racemic mixture of 3-methylpiperidine-3,4-diols or the stereoselective enzymatic dihydroxylation of a 3-methyl-3,4-dehydropiperidine derivative.

A summary of potential catalytic strategies is presented in Table 1.

Table 1: Potential Asymmetric Catalytic Strategies for the Synthesis of rel-(3S,4R)-3-methylpiperidine-3,4-diol

Catalytic Strategy Precursor Type Key Transformation Potential Advantages
Rhodium-Catalyzed Hydrogenation Substituted Pyridinium Salt Asymmetric Hydrogenation High turnover numbers, potential for high enantioselectivity. nih.gov
Organocatalysis Tetrahydropyridine Asymmetric Dihydroxylation Metal-free, mild reaction conditions, tunable catalyst structures. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Synthesis and Detailed Conformational Landscapes

Computational chemistry is an increasingly indispensable tool in modern chemical research, offering profound insights into reaction mechanisms and molecular properties. mit.edu For this compound, advanced computational modeling can be leveraged in several key areas:

Predictive Synthesis: Density Functional Theory (DFT) calculations can be employed to model the transition states of various potential synthetic routes. This allows for the in silico screening of catalysts and reaction conditions to identify the most promising pathways for achieving the desired stereoselectivity, thereby reducing experimental trial-and-error. mit.edu

Conformational Analysis: The therapeutic efficacy and material properties of a molecule are intrinsically linked to its three-dimensional shape. nih.govnih.gov Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to determine the preferred conformations of this compound in different environments (e.g., in solution, bound to a protein). acs.org Understanding the conformational landscape is critical for designing molecules with specific biological targets or material properties.

Key computational approaches and their applications are outlined in Table 2.

Table 2: Computational Modeling Approaches for this compound

Computational Method Application Insights Gained
Density Functional Theory (DFT) Predictive Synthesis Reaction energetics, transition state geometries, catalyst-substrate interactions. mit.edu
Molecular Mechanics (MM) Conformational Analysis Low-energy conformers, steric and electronic effects of substituents. nih.gov

Integration of Piperidine Diol Chemistry with Advanced Materials Science Research

While the primary focus for piperidine derivatives has traditionally been in pharmaceuticals, their unique structural and functional group characteristics make them interesting candidates for materials science applications. Future research could explore the following:

Supramolecular Chemistry: The diol functionality of this compound provides hydrogen bond donors and acceptors, making it a potential building block for self-assembling supramolecular structures. rsc.org The chirality of the molecule could be used to induce the formation of helical or other complex chiral architectures.

Polymer Chemistry: This piperidine diol could serve as a chiral monomer in the synthesis of novel polymers. The resulting polymers could have interesting properties for applications in chiral chromatography, asymmetric catalysis, or as functional materials with specific optical or electronic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom and the diol group can act as ligands for metal ions, opening up the possibility of creating novel coordination polymers or MOFs. The chirality of the piperidine diol could be transferred to the resulting material, leading to applications in enantioselective separations or catalysis.

Exploration of Related Chiral Heterocyclic Diol Scaffolds for Broadened Academic Impact

The insights gained from the study of this compound can be extended to a broader class of chiral heterocyclic diols. This comparative approach can lead to a more profound understanding of structure-property relationships and expand the toolbox of synthetic chemists. Future research in this vein might include:

Varying Ring Size: The synthesis and study of analogous chiral diols based on pyrrolidine (B122466) (5-membered ring) and azepane (7-membered ring) scaffolds would provide valuable information on how ring size affects conformational preferences and biological activity.

Introducing Additional Heteroatoms: The replacement of a carbon atom in the piperidine ring with another heteroatom (e.g., oxygen to form a morpholine (B109124) diol, or sulfur to form a thiomorpholine (B91149) diol) would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to novel applications. researchgate.net

Scaffold Hopping and Isosteric Replacement: The diol-substituted piperidine core could serve as a template for the design of isosteres, where the piperidine ring is replaced by other cyclic systems with similar spatial arrangements of functional groups. This approach is widely used in drug discovery to optimize pharmacokinetic and pharmacodynamic properties.

The exploration of these related scaffolds will not only broaden the academic impact of the research on this compound but also contribute to the development of a more comprehensive library of chiral building blocks for a wide range of scientific disciplines.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Proline
Pyrrolidine
Azepane
Morpholine

Q & A

Q. Q. What documentation is required for including This compound in regulatory submissions?

  • Methodological Answer : Follow ICH Q3A guidelines:
  • Impurity Profiling : LC-MS data for all batches.
  • Stability Studies : Accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability data over 6–12 months.
  • Safety Data : Acute toxicity (OECD 423) and genotoxicity (Ames test) reports .

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